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6-Chloro-5-methylpyrimidin-4-
Compound Name:
amine

Cat. No.: B081181

For Researchers, Scientists, and Drug Development Professionals

Lumacaftor (VX-809) is a key therapeutic agent in the treatment of cystic fibrosis, functioning
as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance
regulator (CFTR) protein.[1] Its chemical synthesis is a multi-step process reliant on the
efficient preparation of several key intermediates. This guide provides an in-depth overview of
the core intermediates, their synthetic pathways, and associated experimental protocols.

The synthesis of Lumacaftor, 3-(6-(1-(2,2-difluorobenzo[d][2][3]dioxol-5-
yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, primarily involves the coupling
of two critical fragments: a carboxylic acid moiety and an aminopyridine moiety.[2][4]

Key Intermediate 1: 1-(2,2-Difluorobenzo[d][2]
[3]dioxol-5-yl)cyclopropanecarboxylic acid and its
Acid Chloride

This intermediate provides the cyclopropane carboxamide portion of the final Lumacaftor
molecule.[2] Its synthesis is a crucial part of the overall process.

Synthetic Pathway
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The synthesis of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid and its
subsequent conversion to the acid chloride can be achieved through various routes. One
common pathway starts from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile.[4][5] The nitrile is
treated with 1-bromo-2-chloroethane in the presence of a base to form the
cyclopropanecarbonitrile.[4] This is then hydrolyzed under basic conditions to yield the
carboxylic acid, which is subsequently converted to the acid chloride using a chlorinating agent
like thionyl chloride.[4][5]

2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile 1-bromo-2-chloroethane, base
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Caption: Synthesis of the carboxylic acid chloride intermediate.
Experimental Protocol
Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid[5]

e Cyclopropanation: (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile is reacted with 1-bromo-2-
chloroethane in the presence of a suitable base (e.g., sodium hydroxide) and a phase-
transfer catalyst.
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e Hydrolysis: The resulting 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonitrile is
then subjected to hydrolysis using a strong base such as sodium hydroxide in a suitable
solvent system (e.g., aqueous ethanol) at elevated temperatures.[4]

« |solation: After acidification, the product, 1-(2,2-difluoro-1,3-benzodioxol-5-

yl)cyclopropanecarboxylic acid, is isolated.
Conversion to Acid Chloride[4]

e The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl
chloride, in an inert solvent (e.g., dichloromethane) to yield the corresponding acid chloride.

: _

Step Product Yield Purity Reference
Synthesis from 1-(2,2-difluoro-

(2,2-difluoro-1,3- 1,3-benzodioxol-

benzodioxol-5- 5-yI)- 79% 99.0% (HPLC) [5]

yl)-acetonitrile (3

cyclopropanecar

steps) boxylic acid

Key Intermediate 2: tert-Butyl 3-(6-amino-3-
methylpyridin-2-yl)benzoate

This intermediate forms the aminopyridine core of Lumacaftor.

Synthetic Pathway

The preparation of this intermediate involves a palladium-catalyzed Suzuki coupling reaction.[4]
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Caption: Synthesis of the aminopyridine intermediate.

Experimental Protocol

Synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate[4]

e Suzuki Coupling: 2-bromo-3-methylpyridine is coupled with 3-(tert-
butoxycarbonyl)phenylboronic acid using a palladium catalyst (e.g., Pd(dppf)CI2) and a base
(e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water).

e Amination: The resulting tert-butyl 3-(3-methylpyridin-2-yl)benzoate undergoes a series of
reactions to introduce the amino group at the 6-position of the pyridine ring.

Final Assembly of Lumacaftor

The final step in the synthesis of Lumacaftor is the amide coupling of the two key
intermediates.[2]

Synthetic Pathway

The acid chloride of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid is
reacted with tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, followed by deprotection of
the tert-butyl ester.[4]
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Caption: Final assembly of Lumacatftor.

Experimental Protocol

Amide Coupling and Deprotection[2][4]

e Amide Coupling: The acid chloride is coupled with the aminopyridine intermediate in the
presence of a base like triethylamine in a solvent such as dichloromethane.[2]

o Deprotection: The resulting tert-butyl ester precursor is then treated with an acid, such as
hydrochloric acid or trifluoroacetic acid, to hydrolyze the ester and yield the final Lumacaftor
product.[2][4]

Quantitative Data
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Step Product Yield Reference

3-(6-(1-(2,2-
difluorobenzo[d][2]
[3]dioxol-5-
Amide Coupling yl)cyclopropanecarbox  94% [2]
amido)-3-
methylpyridin-2-yl)-t-

butylbenzoate

This technical guide highlights the critical intermediates and their synthetic routes in the
production of Lumacaftor. The efficient and high-yielding synthesis of these core fragments is
paramount to the overall success of the manufacturing process for this important cystic fibrosis
therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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